1-(4-((4-(Dimethylamino)piperidin-1-yl)methyl)piperidin-1-yl)ethanone
Description
1-(4-((4-(Dimethylamino)piperidin-1-yl)methyl)piperidin-1-yl)ethanone is a piperidine-derived compound featuring dual piperidine moieties: one substituted with a dimethylamino group and another linked via a methyl bridge to an acetyl (ethanone) group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry for targeting central nervous system (CNS) receptors or peripheral cannabinoid receptors (CB2) . Its hydrochloride salt (CAS: 1956307-17-7) has been synthesized for research purposes, though commercial availability is currently discontinued .
Properties
IUPAC Name |
1-[4-[[4-(dimethylamino)piperidin-1-yl]methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O/c1-13(19)18-10-4-14(5-11-18)12-17-8-6-15(7-9-17)16(2)3/h14-15H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFJQHIHZCMWEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CN2CCC(CC2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Structurally similar synthetic 1, 4-disubstituted piperidines have shown high selectivity for resistant plasmodium falciparum, suggesting potential antimalarial activity.
Biochemical Pathways
Related compounds have shown to inhibit the growth of plasmodium falciparum, suggesting potential effects on the biochemical pathways involved in the life cycle of this parasite.
Pharmacokinetics
Related compounds have shown high activity and selectivity for plasmodium falciparum, suggesting potential bioavailability.
Result of Action
Related compounds have shown to inhibit the growth of plasmodium falciparum, suggesting potential antimalarial effects.
Action Environment
Related compounds have shown high activity and selectivity for plasmodium falciparum, suggesting potential stability and efficacy in various environments.
Biological Activity
1-(4-((4-(Dimethylamino)piperidin-1-yl)methyl)piperidin-1-yl)ethanone, also known by its chemical structure and various identifiers, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H23N3O
- Molecular Weight : 233.36 g/mol
- CAS Number : 1224932-55-1
The compound exhibits various mechanisms of action that contribute to its biological activity:
- Receptor Interaction : It is suggested that the dimethylamino group enhances the affinity of the compound for certain receptors, potentially affecting neurotransmitter pathways.
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : Some studies indicate that derivatives of piperidine compounds exhibit significant antioxidant properties, which may be relevant for therapeutic applications in oxidative stress-related conditions .
Biological Activity Overview
The biological activity of this compound can be summarized in the following categories:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of compounds related to this compound. For instance, a derivative showed a minimum inhibitory concentration (MIC) of 50 μg/ml against Staphylococcus aureus, outperforming standard antibiotics like ampicillin and chloramphenicol .
Anticancer Potential
A study focusing on piperidine derivatives found that certain analogs exhibited cytotoxicity against FaDu hypopharyngeal tumor cells with IC50 values significantly lower than control drugs like bleomycin, suggesting a potential role in cancer therapy .
Neuroprotective Effects
Investigations into the neuroprotective properties revealed that compounds with similar structures inhibited AChE effectively, which is critical for managing Alzheimer's disease symptoms. The structure-function relationship highlighted the importance of the piperidine moiety in enhancing bioactivity .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs differ primarily in substituents on the piperidine rings or ethanone group. Key examples include:
Pharmacological and Physicochemical Properties
- Receptor Affinity: The dimethylamino group in the target compound may enhance CNS permeability compared to non-polar analogs like 1-(4-(piperidin-1-yl)phenyl)ethanone, which lacks such substituents . Fluorinated analogs (e.g., 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone) show improved CB2 receptor selectivity due to fluorine’s electronegativity .
- Synthetic Methods: Microwave-assisted synthesis is common for piperidine-ethanone derivatives, as seen in 1-(4-(piperidin-1-yl)phenyl)ethanone synthesis (yields: 70–85%) . The target compound’s synthesis likely involves similar protocols but requires additional steps for dimethylamino functionalization .
- Thermodynamic Stability: Studies on 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone revealed isomerization energy barriers (~67 kJ/mol), suggesting that substituents like dimethylamino could further stabilize conformational states .
Q & A
Basic Question
- Receptor Binding Assays : Test affinity for GPCRs or neurotransmitter transporters (e.g., PDE10A inhibition studies, as seen in related compounds ).
- Enzyme Inhibition : Evaluate inhibition of kinases or phosphatases using fluorogenic substrates.
- Cellular Viability Assays : Screen for cytotoxicity in HEK-293 or SH-SY5Y cell lines at concentrations ≤10 µM .
How can synthetic yields be optimized for large-scale production in academic settings?
Advanced Question
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C for hydrogenation) improve reduction efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability during condensation .
- Temperature Gradients : Controlled reflux (e.g., 80°C for ethanol) minimizes byproduct formation .
Data-Driven Example : A 99% yield was reported for a similar piperidine-ethanone derivative using K₂CO₃ in ethanol under reflux .
How should contradictory data in receptor binding studies be resolved?
Advanced Question
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., CHO vs. HEK-293) or buffer pH (7.4 vs. 6.8) .
- Ligand Purity : Validate compound purity (>95% via HPLC) to exclude impurities affecting results .
- Control Experiments : Include positive controls (e.g., known PDE10A inhibitors) and competitive binding assays to confirm specificity .
What strategies guide structure-activity relationship (SAR) studies for analogs of this compound?
Advanced Question
- Substituent Modification : Replace the dimethylamino group with methylamino or ethylamino to assess steric/electronic effects on binding .
- Scaffold Hybridization : Fuse with benzimidazole or pyrazine rings to enhance CNS penetration, as demonstrated in PDE10A inhibitors .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Maestro) to identify critical hydrogen-bonding motifs .
What methodologies assess in vivo efficacy and target engagement for this compound?
Advanced Question
- Target Occupancy (TO) Studies : LC-MS/MS quantifies brain penetration and receptor binding in rodent models. Dose-dependent TO (e.g., 86–91% at 10 mg/kg) correlates with efficacy .
- Behavioral Models : Test in PCP-induced locomotor activity (PCP-LMA) assays to evaluate CNS modulation .
- Pharmacokinetics (PK) : Monitor plasma half-life (t₁/₂) and brain-to-plasma ratios in preclinical species (e.g., rats) .
How can stability issues in aqueous solutions be mitigated during formulation?
Advanced Question
- pH Adjustment : Buffer solutions (pH 4–6) prevent hydrolysis of the ethanone group .
- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
- Excipient Screening : Use cyclodextrins or liposomes to enhance solubility and reduce aggregation .
What computational tools predict metabolic pathways and potential toxicity?
Advanced Question
- ADMET Prediction : Software like ADMET Predictor™ models hepatic metabolism (e.g., CYP3A4/5-mediated oxidation) .
- DEREK Nexus : Flags structural alerts (e.g., reactive piperidine intermediates) for mutagenicity .
- Molecular Dynamics (MD) : Simulates binding to off-target receptors (e.g., hERG) to assess cardiac risk .
How are discrepancies in enzymatic inhibition IC₅₀ values across studies addressed?
Advanced Question
- Assay Standardization : Use uniform substrate concentrations (e.g., ATP at 10 µM for kinase assays) .
- Enzyme Source Consistency : Compare recombinant vs. tissue-extracted enzymes for activity variations .
- Data Normalization : Report IC₅₀ values relative to a shared reference inhibitor (e.g., staurosporine for kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
